N-Methyl-D-norvaline hydrochloride, often denoted as N-Me-D-Nva-OH.HCl, is a derivative of the amino acid D-norvaline. This compound is classified as an amino acid hydrochloride and is significant in biochemical research and pharmaceutical applications. Its structure includes a methyl group attached to the nitrogen of the amino group of D-norvaline, enhancing its solubility and reactivity compared to its parent compound.
N-Methyl-D-norvaline hydrochloride is synthesized from D-norvaline, which is an essential amino acid involved in protein synthesis. The classification of this compound falls under the category of amino acids and their derivatives, specifically those modified for enhanced biological activity or stability. It is commonly used in research settings focused on peptide synthesis and as a building block in various biochemical applications .
The primary method for synthesizing N-Methyl-D-norvaline hydrochloride involves the methylation of D-norvaline. This can be accomplished through several approaches:
During synthesis, monitoring techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are often employed to confirm product formation and purity. The reaction conditions, including temperature and time, are critical for optimizing yield and minimizing by-products .
The molecular formula of N-Methyl-D-norvaline hydrochloride is , with a molecular weight of 167.63 g/mol. The compound features a chiral center at the alpha carbon, which is characteristic of amino acids.
These structural representations indicate the presence of a carboxylic acid group, an amino group, and a methyl group attached to the nitrogen atom.
N-Methyl-D-norvaline hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-Methyl-D-norvaline hydrochloride primarily revolves around its role as an amino acid analog. It can influence protein synthesis and enzyme activity due to its structural similarities to naturally occurring amino acids. This compound may also interact with various receptors or enzymes in biological systems, potentially modulating metabolic pathways .
Relevant data on melting points and spectral characteristics can be obtained through analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy .
N-Methyl-D-norvaline hydrochloride finds various applications in scientific research:
This compound represents a valuable tool in biochemical research, providing insights into protein interactions and metabolic regulation.
The discovery of N-Methyl-D-norvaline hydrochloride (N-Me-D-Nva-OH·HCl) is rooted in the broader investigation of non-proteinogenic amino acids during the late 20th century. Norvaline (2-aminopentanoic acid) was initially identified as a structural analog of valine, featuring an extended aliphatic side chain. Its D-enantiomer gained attention with advances in asymmetric synthesis methodologies, particularly through chiral auxiliary approaches such as Evans’ oxazolidinones and enzymatic resolutions. These techniques enabled the practical production of D-configured amino acids, which were historically challenging to access via traditional fermentation [1] [7]. The incorporation of N-methylation—a modification inspired by natural products like cyclosporine A—further enhanced metabolic stability and conformational flexibility, positioning N-Me-D-Nva-OH·HCl as a strategic building block for complex molecule synthesis [6].
Early industrial-scale production relied on classical resolution techniques, which often suffered from low yields. The shift toward catalytic asymmetric hydrogenation in the 1990s marked a significant advancement, leveraging transition-metal catalysts (e.g., Rh(I)/DuPHOS complexes) to achieve enantiomeric excess (ee) >98% for D-norvaline precursors. Subsequent N-methylation employed methyl iodide or dimethyl sulfate under phase-transfer conditions, followed by hydrochloride salt formation to enhance solubility and crystallinity [3]. This methodological evolution enabled gram-scale synthesis, as evidenced by a 2015 patent detailing a five-step route from 2-oxopentanoic acid with an overall yield of 72% [3].
Table 1: Key Developments in the Asymmetric Synthesis of N-Me-D-Nva-OH·HCl
Year Range | Synthetic Methodology | Enantiomeric Excess (%) | Scale Achieved |
---|---|---|---|
1985–1995 | Diastereomeric crystallization | 70–85 | Milligram |
1995–2005 | Enzymatic resolution (lipases) | 90–95 | Multigram |
2005–Present | Catalytic asymmetric hydrogenation | >98 | Kilogram |
Biocatalytic resolutions emerged as a pivotal strategy in the 2000s. Lipase B from Candida antarctica (CAL-B) was particularly effective for kinetic resolution of N-acetyl-DL-norvaline, affording D-norvaline with 94% ee [1]. Modern chemo-enzymatic routes combine imine reductases (e.g., IRED-M5 mutant) for stereoselective amination with chemical N-methylation, achieving atom economy and reduced waste [1]. These advances underscore the compound’s role as a testbed for innovative asymmetric synthesis paradigms.
N-Me-D-Nva-OH·HCl addresses two critical limitations of natural amino acids in peptide therapeutics: rapid proteolytic degradation and conformational rigidity. The D-configuration confers resistance to endogenous peptidases, while the N-methyl group restricts backbone flexibility, promoting stable secondary structures essential for target engagement. These properties make it indispensable for peptidomimetic scaffolds, which mimic bioactive peptides but exhibit enhanced pharmacokinetics [6].
Table 2: Comparative Properties of Norvaline Derivatives in Peptidomimetic Design
Parameter | L-Norvaline | D-Norvaline | N-Me-D-Nva-OH·HCl |
---|---|---|---|
Proteolytic Stability (t₁/₂ in serum) | 15 min | >6 h | >24 h |
clogP | −1.2 | −1.2 | −0.8 |
H-Bond Donors | 2 | 2 | 1 |
The compound’s utility is exemplified in WDR5/MLL1 protein-protein interaction inhibitors for leukemia. Peptidomimetics incorporating N-Me-D-Nva-OH·HCl (e.g., MM-102 derivative) disrupt the MLL1 complex assembly, with binding affinity (Ki < 1 nM) surpassing peptide-based inhibitors by 100-fold. Structural analysis reveals the n-propyl side chain occupies a hydrophobic subpocket in WDR5, while N-methylation prevents undesired H-bonding with Arg3765 of MLL1 [4].
In combinatorial drug discovery, the "one-bead two-compound" (OB2C) platform leverages N-Me-D-Nva-OH·HCl to enhance library diversity. Its incorporation into bilayer TentaGel beads enables simultaneous display of cell-capturing ligands and randomized peptidomimetics, facilitating high-throughput screening for apoptosis inducers (e.g., against Molt-4 lymphoma cells) [2] [6]. Solid-phase synthesis protocols using Fmoc-N-Me-D-Nva-OH·HCl ensure efficient coupling (yield >95%) with minimal epimerization [2].
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: